1,N6-Ethenoadenosine 5'-monophosphate disodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,N6-Ethenoadenosine 5’-monophosphate disodium salt”, also known as “1,N6-ε-AMP”, is a highly fluorescent analog of adenosine 5’-monophosphate . It is characterized by a long fluorescent lifetime, detectability at low concentration, a relatively long wavelength of excitation (250-300 nm), and emission at 415 nm . It can be used in assays of 5’-nucleotidase activity .

Molecular Structure Analysis

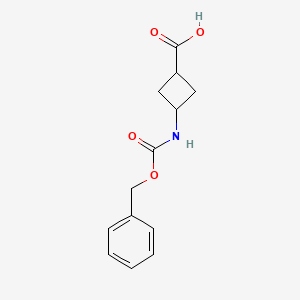

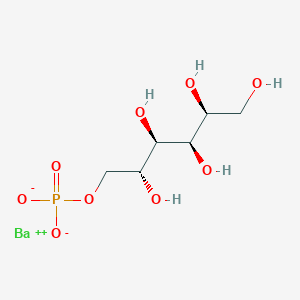

The molecular formula of “1,N6-Ethenoadenosine 5’-monophosphate disodium salt” is C12H14N5NaO7P . The molecular weight is 394.23 g/mol . The structure includes a purine ring system (adenosine) attached to a ribose sugar, which is further linked to a phosphate group .

Physical And Chemical Properties Analysis

“1,N6-Ethenoadenosine 5’-monophosphate disodium salt” is a solid substance . It has a relatively long wavelength of excitation (250-300 nm), and it emits at 415 nm . The storage temperature is -20°C .

科学的研究の応用

Proteomics Research

“1,N6-Ethenoadenosine 5’-monophosphate disodium salt” is a useful AMP derivative for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions and modifications, and to identify biomarkers for disease.

Fluorescent Probe

This compound serves as an effective probe for AMP-related systems due to its detectability at low concentrations . It is characterized by an excitation wavelength range of 250-300 nm and emits at 415 nm . This makes it a valuable tool in fluorescence microscopy and flow cytometry, where it can be used to visualize and quantify biological processes.

Assays of 5’-nucleotidase Activity

“1,N6-Ethenoadenosine 5’-monophosphate disodium salt” can be used in assays of 5’-nucleotidase activity . 5’-nucleotidase is an enzyme that catalyzes the dephosphorylation of nucleoside monophosphates, and its activity can be an important indicator of certain diseases.

Biochemical Research

Given its structural similarity to adenosine 5’-monophosphate (AMP), this compound can be used in biochemical research to study the role and function of AMP in various biological processes .

Drug Discovery

As a fluorescent analog of AMP, “1,N6-Ethenoadenosine 5’-monophosphate disodium salt” can be used in drug discovery and development. It can be used to screen for potential drug candidates that interact with AMP or AMP-binding proteins .

Molecular Biology

In molecular biology, this compound can be used to study the role of AMP in DNA and RNA synthesis, as well as in energy transfer processes .

作用機序

Target of Action

It is a highly fluorescent analog of adenosine 5’-monophosphate (amp) , suggesting that it may interact with the same or similar targets as AMP.

Biochemical Pathways

CID 16219333 is used in assays of 5’-nucleotidase activity . 5’-nucleotidase is an enzyme that catalyzes the dephosphorylation of nucleotide monophosphates, playing a crucial role in purine metabolism. By interacting with this enzyme, CID 16219333 could potentially affect purine metabolism and related biochemical pathways.

Pharmacokinetics

As a small molecule, it is likely to be soluble in water , which could influence its absorption and distribution in the body.

Action Environment

It is known that the compound is stable for at least 4 years when stored at -20°c .

特性

InChI |

InChI=1S/C12H14N5O7P.Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEUQZMBXGOWJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N5NaO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1141514.png)